molecular formula C14H11NO5 B3591313 3-[(2-nitrophenoxy)methyl]benzoic acid

3-[(2-nitrophenoxy)methyl]benzoic acid

Cat. No.: B3591313
M. Wt: 273.24 g/mol
InChI Key: UZQZQPHBWYQPEY-UHFFFAOYSA-N
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Description

This compound is likely an aromatic compound due to the presence of benzoic acid in its structure. It contains a nitro group (-NO2) attached to a phenyl group, which is then attached to the benzoic acid via a methylene bridge. This suggests that it might have properties similar to other nitroaromatic compounds and benzoic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzoic acid and the phenol components), a nitro group, and a carboxylic acid group. The exact spatial arrangement would depend on the specific conditions and reactions used in its synthesis .


Chemical Reactions Analysis

As an aromatic compound with a nitro group, this compound could potentially undergo reactions typical of nitroaromatics, such as reduction. The carboxylic acid group could also participate in various reactions, such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic structure, the polar nitro and carboxylic acid groups, and its overall molecular size. It’s likely to be solid at room temperature .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific hazards would depend on its exact physical and chemical properties, but it’s always important to use personal protective equipment and ensure adequate ventilation when handling chemical compounds .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

3-[(2-nitrophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)11-5-3-4-10(8-11)9-20-13-7-2-1-6-12(13)15(18)19/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQZQPHBWYQPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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